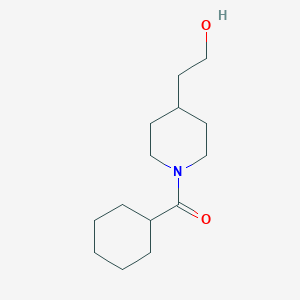
Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Overview
Description
Synthesis Analysis
Piperidine-containing compounds, such as Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, are among the most important synthetic fragments for designing drugs . Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray diffraction . This method can provide insights into the conformational changes upon inhibitor binding .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of this compound is 239.35 g/mol.Scientific Research Applications
Structural and Chemical Properties
- Cyclohexanone, when condensed with formaldehyde and methylamine, leads to the formation of a spiro compound, which can undergo an unexpected transformation of its piperidine ring into a hexahydroazocine cycle. This transformation offers insights into the chemical behavior of related cyclohexyl compounds (Malkova et al., 2016).
Synthesis and Biological Evaluation
- Research has focused on the synthesis of various cyclohexyl derivatives, including those with piperidin-1-yl groups. These compounds have been studied for their antimicrobial and antioxidant activities, with some showing promising results against fungal infections (Rusnac et al., 2020).
Crystal Structure Analysis
- Studies have been conducted on the crystal structure of compounds with hydroxypiperidin-1-yl and piperidin-1-yl groups, offering valuable information on molecular orientations and intermolecular interactions. This knowledge is crucial for understanding the properties of these compounds at the molecular level (Revathi et al., 2015).
Synthesis for Medical Applications
- The synthesis of cyclopropyl methanols and their derivatives, including those with piperidin-1-yl groups, has been explored for their potential in treating tuberculosis. Some compounds in this category have shown significant activity against drug-resistant strains of Mycobacterium tuberculosis (Bisht et al., 2010).
Creation of New Pseudopeptidic Compounds
- Cyclohexyl or benzyl isocyanide compounds, when reacted with certain acids and semicarbazones, can lead to the formation of new classes of pseudopeptidic compounds. These novel structures have potential applications in various fields of chemistry and drug development (Sañudo et al., 2006).
Anticancer and Antituberculosis Research
- Research into derivatives of cyclohexyl(piperazin-1-yl) methanone has shown promising results in anticancer and antituberculosis activities, highlighting the potential of these compounds in medical applications (Mallikarjuna et al., 2014).
Mechanism of Action
Target of action
Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical pathways
Piperidine derivatives are known to affect various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and piperidine derivatives are known to have diverse pharmacokinetic properties .
Result of action
Piperidine derivatives are known to have a wide range of biological activities .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions of Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone could be in these areas.
Properties
IUPAC Name |
cyclohexyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-11-8-12-6-9-15(10-7-12)14(17)13-4-2-1-3-5-13/h12-13,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLHMEXMBRWSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



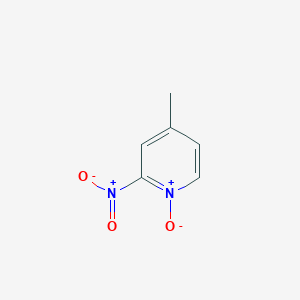
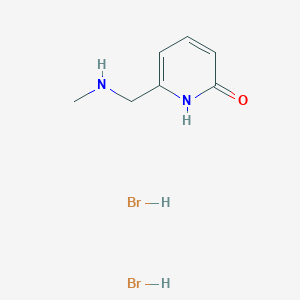


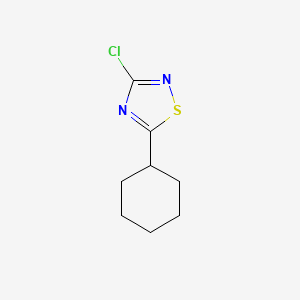
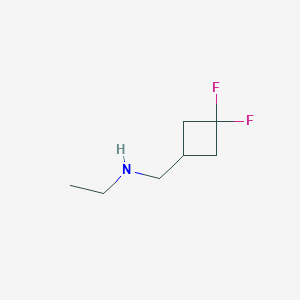
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)

![tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1435066.png)
![4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1435071.png)


![N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide](/img/structure/B1435075.png)
